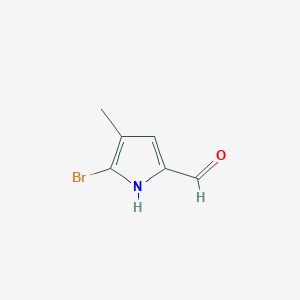
5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6BrNO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a formyl group (–CHO) attached to the pyrrole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 4-methyl-1H-pyrrole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: 5-bromo-4-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-bromo-4-methyl-1H-pyrrole-2-methanol.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential therapeutic properties. Research into similar compounds has shown activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of various functional materials.
Mécanisme D'action
The mechanism of action of 5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets. For example, if used as a precursor for bioactive molecules, the resulting compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and steric properties.
5-Bromo-4-methyl-1H-pyrrole-2-carboxylic acid: An oxidized form of the compound, with different chemical properties and reactivity.
Uniqueness: 5-Bromo-4-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the pyrrole ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H6BrNO |
|---|---|
Poids moléculaire |
188.02 g/mol |
Nom IUPAC |
5-bromo-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(3-9)8-6(4)7/h2-3,8H,1H3 |
Clé InChI |
YZWFTBKFIGLYFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


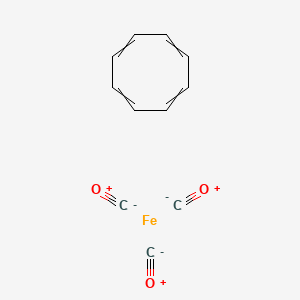


![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
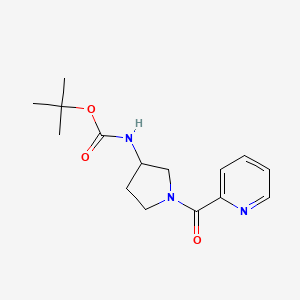

![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
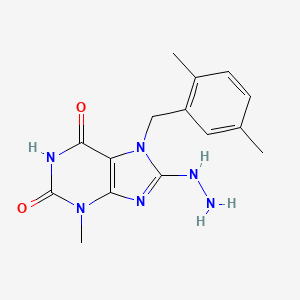
![2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B14783298.png)
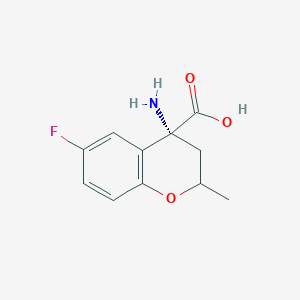
![2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)
